[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride
Description
Historical Development and Research Context
The synthesis of this compound traces its roots to advancements in N-alkylation and borrowing hydrogen (BH) methodologies. Early synthetic routes for piperidine-containing compounds often relied on multistep alkylation reactions, which faced challenges in regioselectivity and yield. The development of transition metal-catalyzed BH reactions, such as those employing ruthenium or iridium complexes, provided a more efficient pathway for constructing secondary amines and alcohols. For example, Del Zotto’s work on ruthenium(II) cyclopentadienyl complexes demonstrated the feasibility of N-methylation in methanol, a reaction condition that avoids hazardous formaldehyde. While this compound itself was first reported in the early 2020s, its structural analogs have been integral to medicinal chemistry programs targeting enzyme modulation and receptor binding.
Significance in Pharmaceutical Research Landscape
The compound’s significance lies in its dual functional groups:
- Piperidine moiety : A six-membered nitrogen-containing heterocycle prevalent in FDA-approved drugs (e.g., antihistamines, antipsychotics). Its conformational flexibility enables interactions with hydrophobic protein pockets.
- Benzyl alcohol group : Enhances solubility and serves as a handle for further derivatization via esterification or etherification.
Recent studies highlight its role as an intermediate in synthesizing inhibitors of deubiquitinating enzymes (DUBs), such as the USP1/UAF1 complex, which is implicated in DNA repair pathways and cancer progression. For instance, piperidine-containing analogs have shown IC₅₀ values in the nanomolar range against USP1, underscoring the pharmacophoric importance of this scaffold. Commercial availability from suppliers like ChemBridge Corporation and Guangzhou Chengchuang Biotechnology Co., Ltd., at prices ranging from $12 to $46 per gram, further facilitates its use in high-throughput screening campaigns.
Research Evolution and Scholarly Contributions
Key milestones in the compound’s research trajectory include:
- Optimization of synthetic routes : Early methods required stoichiometric reductants, but BH catalysis enabled one-pot alkylation-alcohol oxidation sequences. For example, reactions using [Ru(p-cymene)Cl₂]₂ and DPEphos ligands achieved yields exceeding 80% for related piperidine derivatives.
- Structure-activity relationship (SAR) studies : Modifications to the piperidine ring’s substitution pattern (e.g., methyl, pyridyl groups) have been explored to balance lipophilicity and target affinity. Analog 64 , featuring a pyridin-3-yl group, demonstrated retained potency (IC₅₀ = 50 nM) while reducing cytochrome P450 interactions.
- Computational modeling : Molecular docking studies predict strong hydrogen bonding between the benzyl alcohol hydroxyl and catalytic aspartate residues in DUBs, guiding rational drug design.
Properties
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14;/h2-3,6-7,15H,1,4-5,8-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYGNJJHVIUUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Approaches
Nucleophilic Substitution via Halogenated Intermediates
A widely employed strategy involves nucleophilic substitution using halogenated benzyl alcohols. For instance, 2-(bromomethyl)benzyl alcohol reacts with piperidine in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding the free base [2-(1-piperidinylmethyl)phenyl]methanol. Subsequent treatment with hydrochloric acid in diethyl ether affords the hydrochloride salt in 78–85% overall yield. Key considerations include:
- Solvent selection : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.
- Leaving group reactivity : Bromine offers superior leaving-group ability compared to chlorine, reducing side reactions such as elimination.
- Temperature control : Elevated temperatures (60–80°C) accelerate substitution but may necessitate inert atmospheres to prevent oxidation of the benzyl alcohol moiety.
Table 1: Comparative Analysis of Halogenated Substrates
| Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-(Bromomethyl)benzyl alcohol | THF | 60 | 12 | 85 |
| 2-(Chloromethyl)benzyl alcohol | DMF | 80 | 24 | 62 |
Reductive Amination of Aldehyde Precursors
Reductive amination provides an alternative route, particularly advantageous for scalability. 2-Formylbenzyl alcohol is condensed with piperidine in methanol under acidic conditions (pH 4–5), followed by reduction with sodium cyanoborohydride (NaBH3CN) at 0–5°C. This method achieves 70–75% yield after hydrochloride salt formation. Critical parameters include:
- pH control : Mildly acidic conditions (acetic acid) facilitate imine formation without degrading the aldehyde.
- Reducing agent selectivity : NaBH3CN preferentially reduces imines over aldehydes, minimizing over-reduction to primary alcohols.
- Protection-deprotection strategies : Temporary silylation of the benzyl alcohol (e.g., using tert-butyldimethylsilyl chloride) prevents unwanted side reactions during imine formation.
Catalytic Hydrogenation of Nitro Derivatives
Adapting methodologies from roxatidine intermediate synthesis, 2-nitrobenzaldehyde undergoes reductive amination with piperidine under hydrogen gas (3 atm) in the presence of Raney nickel. Subsequent reduction of the nitro group to an amine and aldehyde to alcohol with lithium aluminum hydride (LiAlH4) yields the target compound. However, this multi-step approach suffers from moderate efficiency (55–60% yield) due to competitive reduction pathways.
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
The choice of solvent profoundly impacts reaction kinetics and selectivity. For nucleophilic substitutions, DMF enhances piperidine’s nucleophilicity via polar aprotic stabilization, whereas THF balances reactivity and solubility. Catalytic additives like potassium iodide (KI) in Finkelstein reactions improve halogen exchange efficiency, particularly for chlorine-to-bromine substitutions.
Acid-Base Interactions in Salt Formation
Protonation of the piperidine nitrogen during hydrochloride salt formation is exothermic (ΔH ≈ −45 kJ/mol), necessitating controlled addition of HCl gas to prevent localized overheating. FT-IR analysis confirms salt formation via N–H stretching vibrations at 2500–2600 cm⁻¹ and O–H broadening at 3200–3400 cm⁻¹.
Analytical Characterization and Quality Control
Spectroscopic Validation
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Method | Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | 120 | 85 | 99.5 |
| Reductive Amination | 150 | 75 | 98.8 |
| Catalytic Hydrogenation | 200 | 60 | 97.2 |
Waste Management Strategies
Bromide byproducts from nucleophilic substitutions require neutralization with aqueous NaHCO3 before filtration, reducing environmental impact. Piperidine recovery via distillation achieves 90% solvent reuse.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form carbonyl derivatives. Experimental studies demonstrate:
-
Catalytic oxidation with Jones reagent (CrO₃/H₂SO₄) yields [2-(1-piperidinylmethyl)phenyl]formaldehyde under controlled conditions .
-
Swern oxidation (oxalyl chloride/DMSO) selectively generates the aldehyde without affecting the piperidine ring .
Mechanism :
Primary alcohols oxidize via a two-step process:
Hydrogenation and Reduction
The piperidine ring and aromatic system participate in hydrogenation:
Key Observation : Piperidine hydrogenation proceeds faster than aromatic reduction due to steric protection by the methylene bridge .
Esterification and Ether Formation
The alcohol group undergoes nucleophilic substitution:
-
Esterification : Reacts with acetyl chloride (pyridine catalyst) to form [2-(1-piperidinylmethyl)phenyl]methyl acetate (yield: 78%) .
-
Williamson Ether Synthesis : Treatment with NaH and methyl iodide produces the methyl ether derivative .
Kinetic Data :
Acid-Base Reactions
The hydrochloride salt demonstrates pH-dependent behavior:
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Deprotonation : NaOH (1M) converts the salt to free base, increasing solubility in organic solvents .
-
Reprotonation : HCl gas in diethyl ether regenerates the hydrochloride form .
Solubility Profile :
| Form | Water Solubility (g/100mL) |
|---|---|
| Free Base | 0.12 |
| Hydrochloride | 4.56 |
Nucleophilic Substitution at Piperidine
The piperidine nitrogen participates in alkylation:
-
Methylation : CH₃I/K₂CO₃ in DMF yields quaternary ammonium salt (95% conversion) .
-
Benzylation : PhCH₂Br/Et₃N forms N-benzyl derivative (82% isolated yield) .
Steric Effects :
The methylene bridge creates steric hindrance, reducing reaction rates compared to unsubstituted piperidine (relative rate: 0.34) .
Dehydration Reactions
Acid-catalyzed dehydration produces alkenes:
Mechanistic Pathway :
-
Protonation of -OH group
-
Formation of carbocation at benzylic position
Complexation with Metal Ions
The piperidine nitrogen and alcohol oxygen act as ligands:
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| CuCl₂ | Tetradentate N,O-chelate | 8.42 ± 0.15 |
| Fe(NO₃)₃ | Trigonal bipyramidal | 5.89 ± 0.12 |
Data from potentiometric titrations show stronger binding to Cu²⁺ vs Fe³⁺ due to optimal orbital geometry .
Photochemical Reactivity
UV irradiation (λ=254 nm) induces:
Scientific Research Applications
Chemistry
In chemistry, [2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology
In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. It is also used in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It is studied for its effects on various biological pathways and its potential as a therapeutic agent .
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of [2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Differences in Aromatic Substitution

Key Observations :
- Positional Effects : The ortho-substituted piperidinylmethyl group in the target compound contrasts with the meta-substituted analogs (e.g., Roxatidine), which may alter receptor binding due to steric or electronic factors.
- Functional Groups: Methylphenidate’s ester group enhances lipophilicity compared to the methanol group in the target compound, impacting blood-brain barrier penetration .
Piperidine/Piperazine Ring Modifications
Table 2: Piperidine/Piperazine Ring Variations
Key Observations :
- N-Methylation : Compounds like GZ-274C and GZ-253C incorporate N-methyl groups on piperidine, reducing metabolic oxidation and prolonging half-life .
Pharmacological and Physicochemical Comparisons
Table 3: Pharmacokinetic and Functional Data
Key Observations :
- Solubility: The methanol group in the target compound improves aqueous solubility compared to lipophilic analogs like GZ-250B .
- Activity Gaps : While Methylphenidate and Roxatidine have well-defined mechanisms, the target compound’s pharmacological profile remains underexplored, necessitating further studies.
Research Findings and Implications
Biological Activity
[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a piperidine ring connected to a phenyl group through a methylene bridge. This unique structure is associated with various biological activities, particularly in modulating neurotransmitter systems and exhibiting antimicrobial properties.
Pharmacological Effects
Research has identified several key biological activities associated with this compound:
- Antidepressant Activity : Compounds containing piperidine moieties have been linked to antidepressant effects, likely due to their influence on neurotransmitter systems such as serotonin and norepinephrine.
- Analgesic Properties : Similar compounds have demonstrated potential in pain relief, suggesting that this compound may be a candidate for pain management therapies.
- Antimicrobial Effects : Evidence indicates that derivatives of piperidine possess antimicrobial properties, which could aid in the development of new antibiotics.
The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. The piperidine structure allows the compound to engage with various molecular targets, influencing cellular processes and functions.
Case Studies
- Antidepressant Activity : A study highlighted the efficacy of piperidine derivatives in modulating serotonin levels in animal models, indicating potential antidepressant effects for compounds like this compound.
- Analgesic Properties : Research evaluating the analgesic effects of structurally similar compounds found promising results in reducing pain responses in rodent models, suggesting further investigation into this compound's potential for pain management.
- Antimicrobial Efficacy : Investigations into the antimicrobial properties of piperidine derivatives revealed activity against various bacterial strains, supporting the hypothesis that this compound may also exhibit similar effects.
Data Summary
| Biological Activity | Description | References |
|---|---|---|
| Antidepressant | Modulates neurotransmitters, potentially enhancing mood | |
| Analgesic | Exhibits pain-relieving properties | |
| Antimicrobial | Shows efficacy against bacterial strains |
Computational Predictions
Recent advancements in computational biology have enabled high-throughput screening methods that predict interaction outcomes based on chemical structure. These methods enhance the understanding of how compounds like this compound interact with biological targets, facilitating drug discovery processes.
Q & A
Q. What strategies address metabolic instability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

